Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate
Description
Ethyl 4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate is a bicyclic heterocyclic compound featuring fused cyclopropane and cyclopentane rings, with a pyrazole core and an ester functional group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclopropanation and ring-closing reactions, as seen in analogous compounds (e.g., describes cyclopropa-fused pyrazole derivatives synthesized via cyclocondensation of diethyl oxalate with bicyclic ketones) .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
IETHOCPPFVXWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3C2C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the bicyclic core through cyclopropanation and pyrazole ring formation, followed by functionalization to introduce the ethyl carboxylate group at the 3-position of the pyrazole ring. The process often includes:
- Formation of cyclopropane-fused cyclopentane intermediates.
- Introduction of pyrazole moieties via cyclization reactions.
- Esterification or direct incorporation of the ethyl carboxylate group.
- Purification by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
The synthetic route is generally multi-step and requires precise reagent stoichiometry and reaction conditions.
Specific Synthetic Procedure (Based on Experimental Data)
A representative synthesis from the literature involves the following key steps:
Preparation of cyclopropane-fused intermediates:
- Sodium in absolute ethanol is used to generate a reactive species.
- Addition of bicyclic ketone precursors such as (1S,5R)-2-(1-chloro-(E)-ethylidene)-6,6-dimethyl-bicyclo[3.1.0]hexan-3-one.
- Stirring at room temperature for 15–30 minutes leads to formation of cyclopropa-fused pyrrole or pyrazole intermediates.
Formation of ethyl carboxylate derivatives:
- Reaction of the intermediate with ethyl glycinate hydrochloride in ethanol, triethylamine, and sodium bicarbonate at 70 °C for 15 hours.
- Subsequent workup involving acid-base extraction and drying yields crude ethyl carboxylate derivatives.
Purification and characterization:
- Purification by preparative HPLC or column chromatography on silica gel with solvent gradients (e.g., heptane:ethyl acetate).
- Characterization by liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium in absolute ethanol, bicyclic ketone | 15–30 min | Room temp | Crude | Formation of cyclopropane-fused intermediate |
| 2 | Ethyl glycinate hydrochloride, triethylamine, NaHCO3 in ethanol | 15 h | 70 °C | 25% | Esterification to form ethyl carboxylate derivative |
| 3 | Purification by preparative HPLC or column chromatography | — | — | — | Purification to isolate target compound |
Note: Yields may vary depending on scale and reagent purity. The 25% yield reported for the esterification step indicates moderate efficiency, with potential for optimization.
Analytical Characterization Data
The compound and its intermediates are characterized by:
- LC-MS: Typical retention times (tR) around 1.03 to 1.07 minutes with molecular ion peaks consistent with calculated molecular weights (e.g., [M+1]+ = 234.15 for intermediates).
- HRMS: High-resolution mass spectrometry confirms molecular formulas with minimal deviation (e.g., found 329.1467 vs. calculated 329.1465).
- 1H NMR (CDCl3): Signals corresponding to ethyl ester protons (quartet at ~4.27 ppm, triplet at ~1.34 ppm), cyclopropane and cyclopentane ring protons, and methyl groups.
Summary Table of Key Synthetic Steps and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of cyclopropa-fused pyrazole derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Physicochemical and Functional Comparisons
- Steric Effects : Cyclopropa[4,5] derivatives exhibit greater ring strain compared to cyclopropa[3,4] analogs, influencing reactivity and binding affinity in biological systems .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluoromethyl or difluoromethyl substituents) show enhanced metabolic stability and bioavailability compared to the parent ester compound .
- Functional Group Impact :
Biological Activity
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a bicyclic structure that incorporates cyclopropane and pyrazole moieties. Its unique configuration may contribute to its biological activities, particularly in relation to receptor interactions and metabolic pathways.
Biological Activity
Receptor Interaction:
this compound has been identified as a full agonist of the hydroxycarboxylic acid receptor 2 (HCA2) . This interaction is significant as it is linked to neuroprotective and anti-inflammatory effects. Research indicates that the compound can influence the cyclic adenosine monophosphate (cAMP) pathway and exhibits greater potency than traditional compounds such as niacin in certain assays .
Physiological Effects:
The compound's interaction with HCA2 receptors has been associated with various physiological effects:
- Modulation of Lipid Metabolism: Enhances lipid metabolism pathways.
- Anti-inflammatory Responses: Increases protein levels associated with HCA2 in microglial cells exposed to inflammatory stimuli like lipopolysaccharide (LPS) .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Although specific procedures may not be widely published due to proprietary methods, general approaches include:
- Cyclization Reactions: Key steps often involve cyclization of precursors under controlled conditions to yield the desired bicyclic structure.
- Functional Group Transformations: Modifications of functional groups to enhance biological activity or selectivity towards specific receptors .
Research Findings and Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound. Findings from these studies highlight the compound's potential across various therapeutic areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
